N,N-Dimethylallylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32615. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCKRQRXNXQQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29503-30-8 | |

| Record name | 2-Propen-1-amine, N,N-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29503-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062215 | |

| Record name | 2-Propen-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155-94-4 | |

| Record name | N,N-Dimethylallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylallylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylallylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLDIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4SG99TKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethylallylamine: A Comprehensive Technical Guide for Scientific Professionals

Introduction

N,N-Dimethylallylamine (DMAA) is a versatile tertiary amine that serves as a critical building block in a multitude of chemical syntheses.[1][2] Characterized by the presence of both a reactive allyl group and a nucleophilic dimethylamino moiety, this organic compound offers a unique combination of functionalities for synthetic chemists.[1] At ambient conditions, it exists as a colorless to pale yellow liquid, distinguished by a potent, fishy, or ammonia-like odor.[1][2] First synthesized in the mid-20th century, DMAA has since found extensive utility in the production of pharmaceuticals, agrochemicals, specialty polymers, and quaternary ammonium compounds.[1][2] This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Characteristics

This compound, with the chemical formula C₅H₁₁N and a molecular weight of 85.15 g/mol , is a moderately volatile and flammable liquid.[2][3] Its unique bifunctionality dictates its chemical behavior and utility in synthesis. The tertiary amine provides a basic and nucleophilic center, while the terminal alkene of the allyl group is susceptible to a wide range of addition and polymerization reactions.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 2155-94-4 | [1][2] |

| Molecular Formula | C₅H₁₁N | [1][3] |

| Molecular Weight | 85.15 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid with a fishy, ammonia-like odor | [1][2] |

| Boiling Point | 63.5 °C at 760 mmHg | [1] |

| Density | 0.75 g/cm³ | [1] |

| Flash Point | 8 °C | [2] |

| Solubility | Soluble in common organic solvents (ethanol, ether, chloroform); limited miscibility with water | [1][2] |

| Vapor Pressure | 171 mmHg at 25 °C | [1] |

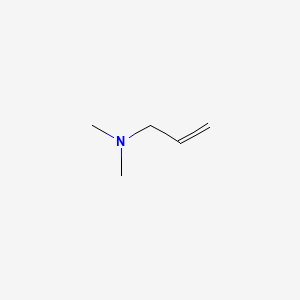

Molecular Structure

The structure of this compound features a nitrogen atom bonded to two methyl groups and an allyl group. This arrangement results in a tertiary amine with a readily accessible lone pair of electrons on the nitrogen and a reactive double bond at the terminus of the three-carbon chain.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

The most prevalent synthetic route to this compound involves the nucleophilic substitution of an allyl halide with dimethylamine.[1][2] This reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid.

Standard Laboratory Synthesis Protocol

Reaction: Allyl chloride reacts with dimethylamine in the presence of sodium hydroxide to yield this compound and sodium chloride.[1][2]

Materials:

-

Allyl chloride

-

Dimethylamine (aqueous solution or gas)

-

Sodium hydroxide

-

An appropriate solvent (e.g., water, or no solvent)[1]

Step-by-Step Methodology:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine dimethylamine and sodium hydroxide.

-

Slowly add allyl chloride to the mixture while maintaining the temperature, for instance, at 45°C.[1]

-

Allow the reaction to proceed for a specified duration, such as 45 hours, with continuous stirring.[1]

-

Upon completion, the reaction mixture will separate into an aqueous layer and an organic layer containing the product.

-

Separate the organic layer.

-

Purify the crude this compound by distillation.

Reactivity Profile

The dual functionality of this compound underpins its diverse reactivity. The tertiary amine can act as a base, a nucleophile, or a ligand in organometallic chemistry. The allyl group can participate in a variety of reactions, including:

-

Electrophilic Addition: The double bond readily reacts with electrophiles such as halogens, hydrogen halides, and water (under acidic conditions).

-

Polymerization: It can serve as a monomer in radical polymerization processes, leading to the formation of functional polymers.[2][4]

-

Allylation: The allyl group can be transferred to other molecules, a key step in the synthesis of more complex structures.[5]

Caption: Reactivity pathways of this compound.

Applications in Research and Industry

The versatile nature of this compound has led to its application in numerous industrial and research settings.

Pharmaceutical and Agrochemical Synthesis

DMAA is a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2][5] Its incorporation into molecular scaffolds can introduce basic nitrogen centers, which are crucial for modulating pharmacokinetic properties such as solubility and bioavailability. In the agrochemical sector, it is used in the formulation of certain pesticides and herbicides.[2][5]

Polymer Chemistry and Materials Science

In the field of polymer chemistry, this compound serves as a functional monomer.[2][4] Through radical polymerization, it can be used to synthesize homopolymers or be copolymerized with other monomers to create materials with tailored properties.[4] The resulting cationic polymers are of particular interest for biomedical applications, including as non-viral vectors for gene delivery and in the formulation of "smart" hydrogels for controlled drug release.[4]

Specialty Chemicals

DMAA is a precursor for the synthesis of various specialty chemicals. A significant application is in the production of quaternary ammonium salts, which are widely used as surfactants, disinfectants, and antimicrobial agents.[1][2] It also finds use in the manufacturing of corrosion inhibitors and adhesives.[1][5]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a well-ventilated area.[6][7] It is a highly flammable liquid and vapor, with a low flash point.[6] It is also corrosive and can cause severe skin burns and eye damage.[6] Inhalation of its vapors can be harmful and may cause respiratory irritation.[1]

Essential Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6][8]

-

Ventilation: Work in a fume hood or an area with adequate local exhaust ventilation.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[6][8]

-

Spill Management: Have procedures in place for handling spills, including the use of absorbent materials and proper disposal according to local regulations.[8]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[6]

Conclusion

This compound is a cornerstone of modern organic synthesis, offering a unique and powerful combination of a tertiary amine and a reactive allyl group. Its versatility as a chemical intermediate has cemented its importance in the production of a vast range of products, from life-saving pharmaceuticals to advanced functional polymers. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for any scientist or researcher aiming to harness the full potential of this valuable compound.

References

- This compound 2155-94-4 wiki. (n.d.).

- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025, March 1).

- This compound(2155-94-4) - ChemicalBook. (n.d.).

- The Safety Profile of this compound for Industrial Use. (n.d.).

- Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, June 23).

- This compound SDS, 2155-94-4 Safety Data Sheets - ECHEMI. (2019, July 15).

- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Cheméo. (n.d.).

- Application Notes and Protocols: this compound in the Synthesis of Functional Polymers - Benchchem. (n.d.).

- TCI AMERICA - Spectrum Chemical. (2018, July 6).

- This compound(2155-94-4) - ChemicalBook. (n.d.).

- This compound. (n.d.).

- This compound | C5H11N | CID 75082 - PubChem. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound(2155-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

N,N-Dimethylallylamine (CAS 2155-94-4): A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of a Bifunctional Building Block

N,N-Dimethylallylamine (DMAA), a seemingly simple tertiary amine, holds a significant position in the toolkit of synthetic and medicinal chemists. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a nucleophilic and basic dimethylamino group, and a versatile allyl group amenable to a wide array of transformations. This dual-functionality makes DMAA an essential precursor and intermediate in the synthesis of a diverse range of molecules, from industrial materials to life-saving pharmaceuticals.[1][2][3]

At room temperature, DMAA is a colorless to pale yellow liquid characterized by a strong, fishy or ammonia-like odor.[1] It is a volatile and flammable compound, necessitating careful handling.[4] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of allylamine antifungal agents. We will delve into detailed experimental protocols, mechanistic insights, and safety considerations to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application in research and development. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2155-94-4 | [4] |

| Molecular Formula | C₅H₁₁N | [4] |

| Molecular Weight | 85.15 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 63.5 °C at 760 mmHg | [4] |

| Density | 0.75 g/cm³ | [4] |

| Flash Point | 8 °C | [4] |

| Solubility | Soluble in water and common organic solvents | [1][4] |

Spectroscopic data is crucial for reaction monitoring and product characterization. The key spectral features of this compound are consistent with its structure, showing characteristic signals for the dimethylamino and allyl groups in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis and Purification: A Practical Laboratory Approach

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of an allyl halide with dimethylamine.[1][5] The following protocol is a synthesized procedure based on established chemical principles for this transformation.

Experimental Protocol: Synthesis of this compound

Reaction: CH₂=CHCH₂Cl + (CH₃)₂NH → CH₂=CHCH₂N(CH₃)₂ + HCl

Materials:

-

Allyl chloride

-

Aqueous dimethylamine solution (e.g., 40%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place the aqueous dimethylamine solution and cool the flask in an ice bath.

-

Addition of Reactants: Slowly add allyl chloride from the dropping funnel to the cooled and stirred dimethylamine solution. Concurrently, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction, maintaining a basic pH.[4] The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.[6] Combine all organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.[7] The crude this compound can be purified by distillation to yield the final product.[6]

The Pivotal Role in Allylamine Antifungal Drug Synthesis

A significant application of this compound and its derivatives is in the synthesis of allylamine and benzylamine antifungal agents.[2][3] These drugs, including Naftifine, Terbinafine, and Butenafine, function by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][8][9][10][11] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, disrupting the cell membrane and leading to cell death.[1][8]

Synthesis of Naftifine and Butenafine Analogues

The core structure of these antifungals often involves the N-alkylation of a secondary amine precursor. For instance, the synthesis of Naftifine involves the N-alkylation of N-methyl-1-naphthalenemethanamine with cinnamyl bromide. Similarly, Butenafine is synthesized by reacting N-methyl-1-naphthylmethylamine with p-tert-butylbenzyl chloride.[12][13]

Key Reactions and Mechanistic Considerations

The reactivity of this compound is dictated by its tertiary amine and allyl functionalities.

Quaternization

As a tertiary amine, this compound readily undergoes quaternization with alkyl halides, such as methyl iodide, to form quaternary ammonium salts.[3][14] These salts have applications as phase-transfer catalysts, surfactants, and biocides.

Protocol Outline: Quaternization with Methyl Iodide

-

Dissolve this compound in a suitable solvent (e.g., ethanol or acetone).

-

Add methyl iodide to the solution. The reaction is often exothermic and may require cooling.

-

Stir the reaction mixture at room temperature until the quaternary ammonium salt precipitates.

-

Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.

Cope Elimination

The tertiary amine functionality allows for oxidation to an amine oxide, which can then undergo a Cope elimination. This reaction is a syn-elimination that proceeds through a five-membered cyclic transition state to yield an alkene and a hydroxylamine.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2][15][16]

-

Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

-

Toxicity and Irritation: The compound is harmful if inhaled and causes severe skin burns and eye damage.[2][16] Ingestion can lead to gastrointestinal discomfort and systemic toxicity.[4]

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its unique combination of a tertiary amine and an allyl group provides a platform for a wide range of chemical transformations. Its critical role in the synthesis of important allylamine antifungal drugs highlights its significance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD.

- Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase enzyme.

- Petranyi, G., Ryder, N. S., & Stutz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241.

- Ryder, N. S., & Dupont, M. C. (1985). Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. Biochemical Journal, 230(3), 765–770.

- Nowosielski, M., Sternal, K., & Rychlewska, U. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Medicinal Chemistry, 54(11), 3956–3964.

- diallylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journal of Organic Chemistry.

- The Safety Profile of this compound for Industrial Use. (n.d.). Inno Pharmchem.

- Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 2-methylbenzyldimethylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- US Patent for Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers. (n.d.). Google Patents.

- Short Communication. (n.d.). NISCAIR.

- Butenafine. (n.d.). Doctor Fungus.

- Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. (2018, June 21). National Institutes of Health.

- CN108047057B - Synthesis method of butenafine. (n.d.). Google Patents.

- Quaternization with labeled methyl iodide. Reaction conditions. (n.d.). ResearchGate.

- Isolation (Recovery) of amines. (n.d.). UCLA Chemistry and Biochemistry.

- US Patent for Separation and purification of fatty acid amines. (n.d.). Google Patents.

- butenafine N-(p-tert-butylbenzyl)-n-methyl-1-naphthalenemethylamine. (n.d.). The Good Scents Company.

- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD.

- Short Communication. (n.d.). NISCAIR.

Sources

- 1. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Butenafine - Doctor Fungus [drfungus.org]

- 13. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

Synthesis of N,N-Dimethylallylamine from allyl chloride and dimethylamine

An In-depth Technical Guide to the Synthesis of N,N-Dimethylallylamine from Allyl Chloride and Dimethylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a critical tertiary amine intermediate. With applications ranging from the synthesis of pharmaceuticals and agrochemicals to the production of surfactants and polymers, a robust and well-understood synthetic protocol is paramount for researchers and professionals in drug development and chemical manufacturing.[1][2] This document moves beyond a simple procedural recitation to explore the underlying chemical principles, optimization strategies, and safety imperatives that govern this important transformation.

Theoretical Foundation: The Nucleophilic Substitution Pathway

The synthesis of this compound from allyl chloride and dimethylamine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom in allyl chloride.

Key Roles of Reactants:

-

Allyl Chloride (Electrophile): The chlorine atom, being highly electronegative, polarizes the C-Cl bond, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.

-

Dimethylamine (Nucleophile): As a secondary amine, dimethylamine is a potent nucleophile, readily donating its electron pair to form a new carbon-nitrogen bond.

The reaction proceeds via a concerted mechanism where the C-N bond forms simultaneously as the C-Cl bond breaks. This process generates a protonated tertiary amine intermediate, which is then deprotonated to yield the final this compound product and hydrochloric acid (HCl).[1][2]

To drive the reaction to completion, the generated HCl must be neutralized. This is typically achieved in one of two ways:

-

Using Excess Dimethylamine: A second equivalent of dimethylamine acts as a base, abstracting the proton to form dimethylammonium chloride.[3]

-

Using an Inorganic Base: A base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is added to the reaction mixture to serve as an acid scavenger.[1][2]

// Nodes sub [label="Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; ts [label="SN2 Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; int [label="Protonated Intermediate\n(Dimethylallylaminium chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="Products", fillcolor="#F1F3F4", fontcolor="#202124"];

sub_details [label="Allyl Chloride (CH₂=CHCH₂Cl)\n+ 2 Dimethylamine ((CH₃)₂NH)", shape=plaintext, fontcolor="#202124"]; prod_details [label="this compound\n+ Dimethylammonium Chloride", shape=plaintext, fontcolor="#202124"];

// Edges with labels sub -> ts [label="Nucleophilic\nAttack"]; ts -> int [label="Bond Formation/\nBond Breaking"]; int -> prod [label="Proton Transfer\n(Deprotonation)"];

// Invisible nodes for alignment {rank=same; sub; sub_details;} {rank=same; prod; prod_details;}

// Connections to details sub -> sub_details [style=invis]; prod -> prod_details [style=invis]; } .dot Caption: Reaction mechanism for the synthesis of this compound.

Optimization of Reaction Parameters: A Causality-Driven Approach

Achieving high yield and purity requires careful control over several key experimental variables. The choices made are not arbitrary but are grounded in the chemical kinetics and thermodynamics of the reaction.

| Parameter | Recommended Range | Rationale & Field Insights |

| Molar Ratio | 1:2.2 (Allyl Chloride : Dimethylamine) | An excess of dimethylamine is crucial. One equivalent serves as the nucleophile, while the remainder acts as a base to neutralize the HCl byproduct.[3] This strategy minimizes the formation of the quaternary ammonium salt, a common side product when allyl chloride is in excess. |

| Temperature | 40 - 80 °C | The reaction is exothermic. Maintaining this temperature range provides sufficient activation energy without causing excessive volatilization of the reactants (Allyl chloride BP: 45°C; Dimethylamine BP: 7°C). Industrial processes often operate within this window to ensure optimal reaction rates and safety.[1] |

| Base | Excess Dimethylamine or NaOH | While excess dimethylamine is effective, using an aqueous solution of a strong base like sodium hydroxide can be more cost-effective and simplifies workup by forming a distinct aqueous salt layer.[1][2] |

| Solvent | None, Water, or CCl₄ | The reaction can be performed without a solvent ("neat"), which maximizes reactant concentration.[1] However, using water or another solvent can aid in temperature control and, in industrial settings, facilitate phase-transfer catalysis for improved efficiency.[1] |

| Pressure | Atmospheric or slightly elevated | When using gaseous dimethylamine or operating near the boiling point of allyl chloride, a sealed reaction vessel is necessary to maintain reactant concentration and prevent loss to the atmosphere. |

Detailed Experimental Protocol: A Laboratory-Scale Synthesis

This protocol describes a self-validating system for producing this compound on a laboratory scale. All operations must be conducted within a certified chemical fume hood due to the hazardous nature of the reagents.

3.1. Reagents and Equipment

-

Reagents: Allyl chloride (≥98%), Dimethylamine (40% solution in water), Sodium hydroxide, Deionized water, Diethyl ether (or other suitable extraction solvent), Anhydrous magnesium sulfate.

-

Equipment: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer with hotplate, thermometer, separatory funnel, rotary evaporator, distillation apparatus.

3.2. Step-by-Step Methodology

-

Reactor Setup: Equip a 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, a condenser, and a thermometer. Place the flask in a water bath on a stirrer/hotplate.

-

Charging Reactants: Charge the flask with 125 mL (1.1 moles) of a 40% aqueous dimethylamine solution. Begin stirring.

-

Controlled Addition: Fill the dropping funnel with 38.3 g (0.5 moles) of allyl chloride. Add the allyl chloride dropwise to the stirred dimethylamine solution over a period of 60-90 minutes. Monitor the temperature and use the water bath to maintain it between 40-50°C.

-

Reaction Period: After the addition is complete, continue stirring the mixture at 45°C for an additional 3-4 hours to ensure the reaction goes to completion.

-

Workup - Phase Separation: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Transfer the entire contents to a separatory funnel. Separate and collect the upper organic layer, which contains the crude this compound.

-

Workup - Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether to recover any dissolved product. Combine these extracts with the original organic layer.

-

Drying: Dry the combined organic phases over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the bulk of the diethyl ether using a rotary evaporator. The resulting crude product is then purified by fractional distillation. Collect the fraction boiling at approximately 63-65°C.[1]

3.3. Expected Outcome Following this protocol, a typical yield is in the range of 60-75%, with a purity of >98% as determined by Gas Chromatography (GC).

Physicochemical Data and Safety Imperatives

A thorough understanding of the properties and hazards of all chemicals is non-negotiable for safe and successful synthesis.

4.1. Properties of this compound

| Property | Value |

| CAS Number | 2155-94-4 |

| Molecular Formula | C₅H₁₁N[1] |

| Molecular Weight | 85.15 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 63.5 °C at 760 mmHg[1] |

| Density | 0.730 g/cm³ at 20 °C |

| Flash Point | 8 °C[1] |

4.2. Critical Safety Considerations (EHS)

-

Allyl Chloride: This substance is highly flammable, acutely toxic upon inhalation, a suspected carcinogen, and may cause genetic defects.[4][5] It must be handled with extreme caution using non-sparking tools and under conditions that prevent static discharge.[4]

-

Dimethylamine: A flammable and corrosive substance that can cause severe skin and eye irritation.[6] Inhalation may lead to respiratory irritation.

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic vapors.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (confirm compatibility), and tight-fitting safety goggles.[7] A face shield should be used when there is a risk of splashing.[7]

-

Waste Disposal: All chemical waste, including residual reactants and solvents, must be collected in properly labeled containers and disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound via the reaction of allyl chloride and dimethylamine is a robust and scalable process. Success hinges on a deep understanding of the SN2 mechanism, careful control of reaction parameters to maximize yield and minimize side-product formation, and an unwavering commitment to safety. This guide provides the foundational knowledge for researchers and drug development professionals to confidently and safely perform this valuable chemical transformation, paving the way for its use in a multitude of downstream applications.[2]

References

- This compound CAS:2155-94-4: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- N-Allyl-N,N-dimethylamine. NIST Chemistry WebBook. [Link]

- US3461163A - Synthesis of dimethyl diallyl ammonium chloride.

- ALLYL CHLORIDE - GHS Safety D

- A Detail Guide on Allyl Chloride Hazard and Safety. CloudSDS. [Link]

- CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride.

- Acutely Toxic Chemicals (ATCs) SOP. The Sarpong Group, UC Berkeley. [Link]

Sources

A Spectroscopic Guide to N,N-Dimethylallylamine: In-Depth Analysis for Research and Development

Introduction

N,N-Dimethylallylamine (C₅H₁₁N), a tertiary amine with the CAS number 2155-94-4, is a valuable building block in organic synthesis. Its utility spans the creation of quaternary ammonium compounds, which are integral to surfactants, corrosion inhibitors, and phase-transfer catalysts.[1] The presence of both a nucleophilic dimethylamino group and a reactive allyl moiety makes it a versatile intermediate in pharmaceutical and polymer chemistry.

A thorough understanding of its molecular structure is paramount for its effective application and for quality control in its synthesis and subsequent use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecule's connectivity, functional groups, and fragmentation patterns. This guide offers an in-depth analysis of the spectroscopic data of this compound, providing researchers, scientists, and drug development professionals with the necessary information for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons in a molecule.

Given the volatile and basic nature of this compound, careful sample preparation is crucial for acquiring a high-quality spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar compounds like this compound.[2] It is important to use a deuterated solvent to avoid a large solvent signal that would obscure the analyte's signals.

-

Sample Preparation:

-

Ensure the NMR tube is clean and dry to prevent contamination.[2]

-

Prepare a solution of approximately 10-50 mM this compound in the chosen deuterated solvent.[3] For a standard 5 mm NMR tube, this typically involves dissolving a few milligrams of the amine in 0.6-0.7 mL of the solvent.

-

As amines can be slightly basic and interact with acidic impurities in the solvent, adding a small amount of potassium carbonate to the CDCl₃ can be beneficial.[2]

-

-

Data Acquisition:

-

Acquire the spectrum on a spectrometer operating at a field strength of 300 MHz or higher for better signal dispersion.

-

Use a standard pulse program for a 1D proton spectrum.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the four unique proton environments in the molecule.

| Signal Label | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| A | 5.83 | ddt | J(A,B) = 17.3, J(A,C) = 9.7, J(A,D) = 6.4 | 1H | -CH= |

| B | 5.14 | d | J(A,B) = 17.3, J(B,D) ≈ 1.1 | 1H | =CH₂ (trans) |

| C | 5.10 | d | J(A,C) = 9.7, J(C,D) ≈ 1.1 | 1H | =CH₂ (cis) |

| D | 2.91 | d | J(A,D) = 6.4 | 2H | -CH₂-N |

| E | 2.22 | s | 6H | -N(CH₃)₂ |

Data sourced from ChemicalBook.[4]

The downfield signal at 5.83 ppm (A) is characteristic of the vinylic proton (-CH=). Its complex multiplicity (ddt - doublet of doublets of triplets) arises from coupling to the two geminal protons of the vinyl group (=CH₂) and the adjacent methylene protons (-CH₂-N). The large coupling constant of 17.3 Hz is typical for trans-vinylic protons, while the 9.7 Hz coupling is characteristic of cis-vinylic protons. The 6.4 Hz coupling is due to the adjacent methylene protons.

The two signals at 5.14 ppm (B) and 5.10 ppm (C) correspond to the two diastereotopic protons of the terminal vinyl group (=CH₂). Their distinct chemical shifts and coupling to proton A confirm their different spatial environments.

The signal at 2.91 ppm (D) is assigned to the methylene protons adjacent to the nitrogen atom. The deshielding effect of the nitrogen causes this signal to appear further downfield than a typical alkyl proton. The multiplicity is a doublet due to coupling with the vinylic proton A.

The singlet at 2.22 ppm (E) integrates to six protons and is assigned to the two equivalent methyl groups attached to the nitrogen atom. The absence of coupling indicates no adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, though a slightly higher concentration (50-200 mM) may be beneficial to obtain a good signal-to-noise ratio in a reasonable time.[3] A standard proton-decoupled ¹³C NMR experiment is typically performed.

The ¹³C NMR spectrum of this compound is expected to show four signals, corresponding to the four distinct carbon environments.

| Chemical Shift (ppm) | Assignment |

| 136.1 | -CH= |

| 116.0 | =CH₂ |

| 61.9 | -CH₂-N |

| 45.2 | -N(CH₃)₂ |

Note: Representative data; actual values may vary slightly depending on the solvent and experimental conditions.

The signal at 136.1 ppm is attributed to the internal vinylic carbon (-CH=), and the signal at 116.0 ppm is for the terminal vinylic carbon (=CH₂). The carbon of the methylene group attached to the nitrogen (-CH₂-N) appears at 61.9 ppm. The signal at 45.2 ppm corresponds to the two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

This compound is a liquid at room temperature, making it straightforward to analyze as a neat thin film.[5]

-

Sample Preparation:

-

Obtain two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Place a single drop of this compound onto the surface of one plate.

-

Carefully place the second plate on top, gently spreading the liquid to form a thin, uniform film.[6]

-

-

Data Acquisition:

-

Place the sandwiched plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty salt plates should be taken prior to the sample measurement.

-

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | =C-H (vinylic) |

| ~2970, 2860, 2820 | C-H stretch | C-H (aliphatic) |

| ~1645 | C=C stretch | Alkene |

| ~1450 | C-H bend | -CH₂- and -CH₃ |

| ~1260 | C-N stretch | Tertiary amine |

| ~995, 915 | C-H bend (out-of-plane) | =C-H (vinylic) |

Data compiled from various sources.[7][8]

The key absorptions in the IR spectrum of this compound include:

-

C-H stretching vibrations: The peak around 3080 cm⁻¹ is characteristic of the C-H bonds of the vinyl group. The absorptions in the 2820-2970 cm⁻¹ range are due to the C-H stretching of the methyl and methylene groups.

-

C=C stretching vibration: The absorption at approximately 1645 cm⁻¹ is indicative of the carbon-carbon double bond in the allyl group.

-

C-N stretching vibration: The stretching vibration of the C-N bond in a tertiary amine typically appears in the fingerprint region, around 1260 cm⁻¹.

-

C-H bending vibrations: The strong absorptions at approximately 995 cm⁻¹ and 915 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted alkene, providing strong evidence for the terminal vinyl group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a column suitable for the analysis of volatile amines, such as an Rtx-Volatile Amine column, to ensure good peak shape and prevent tailing.[9]

-

A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.[10]

-

-

Mass Spectrometry:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is a standard method for generating ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The mass spectrum of this compound provides key structural information.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 85 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M-H]⁺ |

| 58 | 100 (Base Peak) | [CH₂=N(CH₃)₂]⁺ |

| 42 | High | [C₃H₄]⁺ or [C₂H₄N]⁺ |

Data sourced from PubChem and NIST WebBook.[11][12]

-

Molecular Ion: The molecular ion peak ([M]⁺) is observed at m/z 85, which corresponds to the molecular weight of this compound (C₅H₁₁N). The presence of an odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.

-

Base Peak: The most abundant ion in the spectrum (the base peak) is observed at m/z 58. This fragment is formed through a characteristic alpha-cleavage adjacent to the nitrogen atom, resulting in the resonance-stabilized iminium ion [CH₂=N(CH₃)₂]⁺. This is a very common and diagnostic fragmentation pathway for N-alkyl amines.

-

Other Fragments: The peak at m/z 84 likely results from the loss of a hydrogen radical from the molecular ion. The fragment at m/z 42 could be due to the loss of the dimethylamino group, leaving the allyl cation, or further fragmentation of the iminium ion.

The primary fragmentation pathway of this compound in EI-MS can be visualized as follows:

Caption: Primary fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of all protons and carbons. The IR spectrum clearly identifies the key functional groups, namely the tertiary amine and the terminal alkene. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern dominated by alpha-cleavage, which is diagnostic for this class of compounds.

By understanding and correctly interpreting these spectra, researchers, scientists, and drug development professionals can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The protocols and interpretations provided herein serve as a practical reference for the routine analysis of this important chemical intermediate.

References

- Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - NIH. (n.d.).

- A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. (2023, August 30).

- Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.).

- (PDF) SPME-GC method for the determination of volatile amines as indices of freshness in fish samples - ResearchGate. (2025, December 17).

- This compound | C5H11N | CID 75082 - PubChem. (n.d.).

- Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (2003, July 16).

- This compound - SpectraBase. (n.d.).

- How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24).

- This compound 2155-94-4 wiki. (n.d.).

- IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. (n.d.).

- n,n-Dimethylethylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).

- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9).

- N-Allyl-N,N-dimethylamine - the NIST WebBook. (n.d.).

- FTIR Spectroscopy - Liquid IR Spectroscopy - YouTube. (2013, January 10).

Sources

- 1. Page loading... [guidechem.com]

- 2. How To [chem.rochester.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. This compound(2155-94-4) 1H NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound(2155-94-4) IR Spectrum [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gcms.cz [gcms.cz]

- 10. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Allyl-N,N-dimethylamine [webbook.nist.gov]

An In-Depth Technical Guide to the Physical Properties of N,N-Dimethylallylamine

Introduction: The Profile of a Versatile Amine

N,N-Dimethylallylamine (DMAA), identified by CAS Number 2155-94-4, is a tertiary amine that serves as a valuable building block in organic synthesis.[1] Its structure, featuring both a reactive allyl group and a dimethylamino moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including quaternary ammonium salts used in various applications.[2] For researchers, drug development professionals, and process chemists, a precise understanding of its fundamental physical properties is not merely academic; it is a prerequisite for safe handling, accurate experimental design, and scalable synthesis.

This guide provides an in-depth examination of two core physical properties of this compound: its boiling point and density. We will move beyond a simple recitation of values to discuss the experimental context, the scientific principles governing their determination, and the practical implications for laboratory work.

Summary of Core Physical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[3] Its high volatility and low flash point necessitate careful handling in a controlled laboratory environment. The key physicochemical data are summarized below.

| Property | Value | Conditions | Source(s) |

| Chemical Formula | C₅H₁₁N | [1][3][4] | |

| Molecular Weight | 85.15 g/mol | [1][3][5] | |

| CAS Number | 2155-94-4 | [3][6] | |

| Appearance | Colorless to faint yellow liquid | Ambient | [3] |

| Boiling Point | 61-64.5 °C | 1013 hPa (Atmospheric Pressure) | [3][6][7] |

| Density | 0.719 - 0.730 g/cm³ | 20 °C | [2][5][6] |

| 0.7197 g/cm³ | 4 °C | [3] | |

| Flash Point | -20 °C | Closed Cup | [5][6] |

| Solubility | Very soluble | Water | [3] |

Note: The slight variations in reported values for boiling point and density are typical and can be attributed to minor differences in experimental purity and measurement conditions across different data sources.

In-Depth Analysis of Key Properties

Boiling Point

The boiling point of this compound is consistently reported in the range of 61-64.5 °C at standard atmospheric pressure.[3][6][7] This relatively low boiling point indicates high volatility.

Causality and Practical Importance: The boiling point is a critical parameter for purification. Fractional distillation is the primary method for purifying volatile liquids like DMAA, and knowledge of the precise boiling point allows for the effective separation of the compound from solvents, unreacted starting materials, or byproducts. The temperature at which the liquid boils is directly dependent on the ambient pressure. Therefore, when performing a distillation under vacuum, the boiling point will be significantly lower. This relationship is fundamental for chemists who may need to distill heat-sensitive materials at reduced temperatures to prevent decomposition.

Density

The density of this compound is reported as approximately 0.730 g/cm³ at 20 °C.[5][6] It is important to note that density is temperature-dependent; as temperature increases, density typically decreases. This is illustrated by one source reporting a density of 0.7197 g/cm³ at the lower temperature of 4 °C.[3]

Causality and Practical Importance: In a research and development setting, reagents are often measured by volume for convenience. Density provides the essential conversion factor between mass and volume (Mass = Density x Volume). For stoichiometric calculations, where precision is paramount, knowing the exact density at the laboratory's ambient temperature ensures that the correct molar quantity of the amine is added to a reaction. Inaccurate assumptions about density can lead to suboptimal reaction yields or an excess of unreacted reagents, complicating purification efforts.

Experimental Determination Protocols

The following protocols outline standard laboratory procedures for the empirical determination of boiling point and density. These methods are designed to be self-validating through proper calibration and technique.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for determining the boiling point with a small sample volume.

-

Preparation: Secure a small sample (approx. 0.5 mL) of this compound. Obtain a capillary tube (sealed at one end) and invert it, placing the open end into the liquid sample within a small test tube (fusion tube).

-

Assembly: Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The base of the fusion tube should align with the thermometer's bulb.

-

Heating: Place the assembly into a Thiele tube filled with a suitable heating oil (e.g., mineral oil). The Thiele tube's design ensures uniform heat distribution via convection.

-

Observation: Begin heating the side arm of the Thiele tube gently with a micro-burner. As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

-

Scientific Rationale: This initial bubbling indicates the vapor pressure of the sample is increasing but has not yet overcome the atmospheric pressure.

-

-

Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This signifies that the liquid has reached its boiling point.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The exact boiling point is the temperature at which the bubbling ceases and the liquid just begins to recede back into the capillary tube.

-

Scientific Rationale: At this moment, the vapor pressure of the liquid is precisely equal to the atmospheric pressure, which is the definition of the boiling point.

-

-

Validation: Record the atmospheric pressure from a laboratory barometer at the time of the experiment, as the measured boiling point is dependent on this value. Repeat the measurement for consistency.

Protocol: Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, precisely known volume, used for measuring the density of liquids.

-

Calibration: Clean and thoroughly dry the pycnometer. Measure and record its empty mass (m_pyc) on an analytical balance.

-

Reference Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess liquid. Measure and record the mass of the pycnometer filled with water (m_water).

-

Scientific Rationale: Water's density is well-documented at various temperatures. This step allows for the precise calculation of the pycnometer's internal volume (V = (m_water - m_pyc) / ρ_water).

-

-

Sample Measurement: Empty and thoroughly dry the calibrated pycnometer.

-

Filling: Fill the pycnometer with this compound, equilibrating it to the same temperature used for the water calibration (20 °C). Insert the stopper and carefully wipe away any excess liquid.

-

Final Massing: Measure and record the mass of the pycnometer filled with the sample (m_sample).

-

Calculation: Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m_sample - m_pyc) / V

-

Validation: Perform the measurement in triplicate and average the results to minimize random error. Ensure the temperature is stable throughout the procedure.

Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound in a laboratory setting.

Caption: Workflow for the determination of boiling point and density.

Safety and Handling Considerations

This compound is a highly flammable liquid (Flash Point: -20 °C) and its vapors can form explosive mixtures with air.[3][5][6] It is also corrosive and causes severe skin burns and eye damage.[8] Inhalation may be harmful.[8][9]

Core Handling Requirements:

-

Always handle this chemical within a certified chemical fume hood.

-

Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[8][10]

-

Store in a tightly closed container in a cool, well-ventilated area away from heat and ignition sources.[8]

Conclusion

The boiling point and density of this compound are foundational parameters that directly influence its purification, handling, and use in chemical synthesis. A thorough understanding, coupled with precise experimental determination as outlined in this guide, is essential for ensuring safety, accuracy, and reproducibility in the work of researchers, scientists, and drug development professionals. Adherence to rigorous experimental protocols and safety measures is non-negotiable when working with this versatile yet hazardous compound.

References

- This compound | C5H11N | CID 75082 - PubChem. [Link]

- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Cheméo. [Link]

- This compound - CAS Common Chemistry. [Link]

Sources

- 1. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2155-94-4 [chemicalbook.com]

- 3. This compound(2155-94-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound for synthesis 2155-94-4 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

N,N-Dimethylallylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Dimethylallylamine in Organic Solvents

Abstract

This compound (C₅H₁₁N) is a versatile tertiary amine widely employed as a building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its efficacy in these synthetic applications is critically dependent on its behavior in various reaction media, making a thorough understanding of its solubility in organic solvents paramount. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the physicochemical properties that govern its solubility, explore the theoretical principles of solute-solvent interactions, present a survey of its known solubility in common organic solvents, and provide a detailed, field-proven protocol for the empirical determination of its solubility. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of synthetic processes.

Part 1: Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a tertiary amine featuring a polar nitrogen atom with a lone pair of electrons, two methyl groups, and an allyl group.[1][2] This structure imparts a unique combination of polarity and non-polar characteristics that dictates its interaction with different solvents.

Key physicochemical properties are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁N | [1][2][3] |

| Molecular Weight | 85.15 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2][5] |

| Boiling Point | 62 - 64.5 °C at 760 mmHg | [2][4][6] |

| Density | ~0.719 - 0.741 g/mL at 20 °C | [4][5] |

| pKa (Predicted) | 8.88 ± 0.28 | [2][5] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Water Solubility | Soluble | [1][4][5][7] |

The molecule's structure, with its tertiary amine nitrogen, allows it to act as a hydrogen bond acceptor via its lone pair of electrons.[8][9] However, the absence of a hydrogen atom on the nitrogen means it cannot function as a hydrogen bond donor.[2][8] This is a critical distinction that influences its interactions with protic versus aprotic solvents.

Part 2: Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that substances with similar intermolecular forces are likely to be miscible. The solubility of this compound is a result of the interplay between the intermolecular forces of the amine and the solvent.

-

In Polar Protic Solvents (e.g., Ethanol): These solvents can engage in hydrogen bonding. While this compound cannot self-associate via hydrogen bonds, its nitrogen lone pair can accept a hydrogen bond from the solvent's hydroxyl group. This strong interaction, combined with dipole-dipole forces, leads to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone): These solvents have dipole moments but do not have O-H or N-H bonds. Solubility is driven by favorable dipole-dipole interactions between the polar C-N bond of the amine and the carbonyl group (or other polar functional group) of the solvent.

-

In Nonpolar Solvents (e.g., Benzene, Hexane): The allyl and dimethyl groups of this compound constitute a significant nonpolar (hydrophobic) portion of the molecule. These regions interact favorably with nonpolar solvents through London dispersion forces, which are transient, induced dipoles.

The balance between the polar amine head and the nonpolar hydrocarbon tail allows this compound to be soluble in a wide range of organic solvents.[10][11]

Caption: Intermolecular forces governing solubility.

Part 3: Survey of Solubility in Common Organic Solvents

| Solvent | Solvent Class | Reported Qualitative Solubility | Source(s) |

| Ethanol | Polar Protic | Soluble | [2] |

| Diethyl Ether | Polar Aprotic | Soluble | [2] |

| Chloroform | Polar Aprotic | Soluble | [1][2] |

| Benzene | Nonpolar (Aromatic) | Soluble | [1] |

| Carbon Tetrachloride | Nonpolar | Soluble | [1] |

Note: "Soluble" is a qualitative term. For precise process design and optimization, experimental determination is strongly recommended.

Part 4: Experimental Protocol for Quantitative Solubility Determination

A self-validating system for determining solubility ensures that equilibrium has been reached and that the measurement is accurate. The isothermal gravimetric method is a robust and widely accepted technique.[12]

Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Reagents:

-

This compound (>98% purity)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (±0.1 mg readability)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed, clean, and dry evaporation dishes or vials

Workflow Diagram:

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

-

Preparation: Add a precisely weighed amount of the selected organic solvent (e.g., 10.00 g) into several glass vials.

-

Creating a Slurry: Add an excess of this compound to each vial. The key is to ensure a visible amount of undissolved amine remains after equilibration, confirming saturation.

-

Equilibration (Trustworthiness Pillar): Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[13] A self-validating check can be performed by analyzing samples at 24h and 48h; identical results confirm equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess undissolved amine to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a glass syringe. Immediately attach a 0.2 μm syringe filter and dispense an aliquot (e.g., 2-5 mL) into a pre-weighed (tared) evaporation dish. The filter ensures that no solid microparticles are transferred, which would erroneously inflate the result.

-

Mass Determination of Saturated Solution: Immediately weigh the evaporation dish containing the filtered aliquot to determine the exact mass of the saturated solution.

-

Solvent Evaporation: Place the dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent. For higher boiling point solvents, a vacuum oven at a moderate temperature (well below the boiling point of the amine) can be used.

-

Mass Determination of Solute: Once the solvent is completely evaporated and the dish has returned to ambient temperature, weigh it again. The difference between this mass and the initial tare mass of the dish is the mass of the dissolved this compound.

-

Calculation: The solubility can be expressed in various units. A common representation is grams of solute per 100 g of solvent:

-

Mass of Solvent in Aliquot = (Mass of Saturated Solution) - (Mass of Dry Residue)

-

Solubility ( g/100g ) = [(Mass of Dry Residue) / (Mass of Solvent in Aliquot)] * 100

-

Part 5: Factors Influencing Solubility & Troubleshooting

-

Temperature: The solubility of solids and liquids in liquid solvents is temperature-dependent.[13] For most systems, solubility increases with temperature, but this is not universal. It is critical to report solubility at a specific, controlled temperature.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity reagents is essential for obtaining reliable and reproducible data.

-

Troubleshooting:

-

Inconsistent Results: Often caused by failure to reach equilibrium. Increase agitation time.

-

Results Too High: May be due to the transfer of fine, undissolved particles. Ensure adequate settling time and proper use of a sub-micron filter.

-

Amine Evaporation: this compound is volatile (B.P. ~62 °C).[2] During solvent evaporation, ensure the temperature is kept low to avoid loss of the solute, which would lead to artificially low solubility values.

-

Part 6: Conclusion

This compound demonstrates broad solubility across polar and nonpolar organic solvents, a characteristic attributable to its balanced molecular structure containing both a polar tertiary amine group and nonpolar hydrocarbon moieties. While qualitative data confirms its miscibility with common solvents like ethanol, ether, and chloroform, quantitative data is scarce, necessitating empirical determination for process-critical applications. The provided gravimetric protocol offers a robust, reliable, and self-validating method for generating this essential data, empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

References

- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). PubChem.

- Are amines soluble in organic solvents? (2018). Quora.

- Amines. (n.d.). NCERT.

- Structure and Properties of Amines. (2024). Chemistry LibreTexts.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.

- Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II.

- Are tertiary amines soluble in water? (2017). Quora.

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2012). Journal of Physical and Chemical Reference Data.

- Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4 –C 6 Aliphatic Amines. (2012). AIP Publishing.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PubMed Central.

- Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). Solubility Data Series.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.ca [fishersci.ca]

- 5. This compound | 2155-94-4 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound CAS#: 2155-94-4 [m.chemicalbook.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-Dimethylallylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

N,N-Dimethylallylamine (NDMAA) is a versatile tertiary amine that serves as a critical building block in organic synthesis. Characterized by the dual functionality of a nucleophilic dimethylamino group and a reactive allyl moiety, NDMAA is an important intermediate in the production of pharmaceuticals, agrochemicals, polymers, and specialty chemicals like quaternary ammonium compounds.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, reactivity, applications, and essential safety and handling procedures tailored for researchers, chemists, and professionals in drug development.

Core Chemical Identity

This compound is an organic compound valued for its unique structure that allows for a wide range of chemical transformations.

Physicochemical Properties

The utility of NDMAA in a laboratory or industrial setting is dictated by its physical properties. It is a colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor.[1][2] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Density | 0.730 g/cm³ (at 20°C) | |

| Boiling Point | 62 - 64.5 °C (at 760 mmHg) | [1][2][5] |

| Flash Point | 8 °C / -20 °C (closed cup) | [1][2] |

| Vapor Pressure | 171 mmHg (at 25°C) | [1] |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, ether, chloroform).[1][2] | [1][2] |

| pKa | 8.88 ± 0.28 (Predicted) | [1] |

Synthesis and Reactivity

Common Synthesis Pathway

The most prevalent and industrially viable method for synthesizing this compound is through a nucleophilic substitution reaction.[1][2]

Causality of Experimental Choice: This pathway is favored due to the high reactivity of the allyl halide and the strong nucleophilicity of dimethylamine. Allyl chloride is an excellent electrophile because the C-Cl bond is activated by the adjacent double bond. Dimethylamine is a potent, unhindered secondary amine, making it an effective nucleophile. The use of a base, such as sodium hydroxide, is critical to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the dimethylamine reactant.[1][2]

A typical reaction is: CH₂=CHCH₂Cl + (CH₃)₂NH + NaOH → CH₂=CHCH₂N(CH₃)₂ + NaCl + H₂O[1]

Workflow: Synthesis of this compound

Caption: Synthesis of this compound via nucleophilic substitution.

Key Reactivity Insights

-

Amine Functionality: The lone pair of electrons on the nitrogen atom makes NDMAA a Brønsted-Lowry base and a good nucleophile. It readily reacts with acids to form ammonium salts and with electrophiles (e.g., alkyl halides) to form quaternary ammonium compounds.[2]

-

Allyl Group Reactivity: The double bond in the allyl group can participate in various addition reactions (e.g., hydrogenation, halogenation) and is crucial for its role as a monomer in polymerization processes.[2][6]

Applications in Research and Drug Development

This compound is a cornerstone intermediate with broad applicability, particularly in fields relevant to the target audience.

-

Pharmaceutical Synthesis: The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, including antipsychotics, antidepressants, and anticholinergics.[7] NDMAA serves as a key starting material or intermediate for introducing this functional group and an allyl handle for further molecular elaboration.[2][6]

-

Quaternary Ammonium Compounds: It is a precursor for synthesizing dimethylallyl quaternary ammonium salts. These "quats" are widely used as antimicrobial agents, surfactants, and phase-transfer catalysts, which are essential tools in drug formulation and synthesis.[2]

-